molecular formula C11H11ClO3 B8804081 3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride

3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride

Cat. No.: B8804081
M. Wt: 226.65 g/mol
InChI Key: HGDZRSNJGRIAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride, also known as (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride, is an organic compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . This compound is characterized by the presence of a propenoyl chloride group attached to a 3,4-dimethoxyphenyl ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3-(3,4-dimethoxyphenyl)propionic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

3-(3,4-Dimethoxyphenyl)propionic acid+SOCl23-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride+SO2+HCl\text{3-(3,4-Dimethoxyphenyl)propionic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(3,4-Dimethoxyphenyl)propionic acid+SOCl2​→3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(3,4-dimethoxyphenyl)propionic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or acidic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-(3,4-Dimethoxyphenyl)propionic acid: Formed by hydrolysis.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Utilized in the development of potential therapeutic agents, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Material Science: Used in the preparation of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in biomolecules, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: The parent compound from which 3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride is derived.

    3,4-Dimethoxycinnamic acid: A structurally similar compound with a carboxylic acid group instead of an acyl chloride group.

    3,4-Dimethoxybenzaldehyde: Contains a formyl group instead of a propenoyl chloride group.

Uniqueness

This compound is unique due to its acyl chloride functionality, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3

InChI Key

HGDZRSNJGRIAKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3,4-dimethoxycinnamic acid (540 mg), DMF (2 drops) and tetrahydrofuran (10 ml) was added oxalyl chloride (0.27 ml) dropwise. The mixture was stirred at room temperature for 40 minutes, at the end of which time the solvent was distilled off to give 3,4-dimethoxycinnamoyl chloride. The chloride was dissolved in dichloromethane (10 ml) followed by addition of 3-amino-4-(2-methylphenyl)-7,8-dihydrocyclopenta [g] [1]benzopyran-2(6H)-one (582 mg) and N,N-dimethylaniline (0.25 ml). The mixture was then stirred at room temperature for 20 hours, after which it was washed with water, dried (MgSO4) and distilled to remove the solvent. The residue was chromatographed on silica gel and eluted with benzene-acetone (9:1) to give 3-(3,4-dimethoxycinnamoylamino) -4-(2-methylphenyl)-7,8-dihydrocyclopenta[g] 1benzopyran-2(6H)-one as oil. The oil was crystallized from ethanol-isopropyl ether (648 mg, 67.4%). Recrystallization from acetone gave colorless needles, m.p. 159°-160° C.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two

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